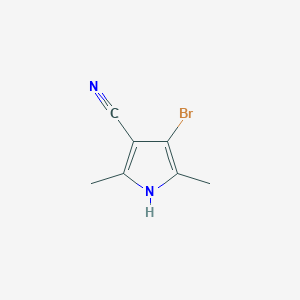

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-4-6(3-9)7(8)5(2)10-4/h10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAMLRMSYXSUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described synthetic pathway is a robust, multi-step process commencing with the well-established Paal-Knorr synthesis of 2,5-dimethylpyrrole, followed by a regioselective Vilsmeier-Haack formylation to introduce a key functional group. The subsequent conversion of the resulting aldehyde to a nitrile, and the final selective bromination at the 4-position, are detailed with expert insights into the underlying reaction mechanisms and experimental best practices. This guide is designed to be a self-validating system, providing researchers with the necessary information to replicate and adapt these procedures with a high degree of confidence.

Introduction

Substituted pyrroles are a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The specific substitution pattern of this compound, featuring a synthetically versatile nitrile group and a bromine atom, makes it an attractive scaffold for further chemical elaboration in drug discovery programs and for the development of novel organic materials. The strategic placement of the bromine atom allows for subsequent cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups. This guide presents a logical and efficient synthetic route to this valuable compound, emphasizing not just the procedural steps, but the chemical principles that govern each transformation.

Overall Synthetic Strategy

The synthesis of this compound is approached in a two-stage process. The initial stage focuses on the construction of the core pyrrole ring and the introduction of the carbonitrile functionality at the 3-position. The second stage involves the selective bromination of the pyrrole ring at the vacant 4-position.

Part 1: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile

Step 1.1: Paal-Knorr Synthesis of 2,5-Dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2] In this first step, hexane-2,5-dione (acetonylacetone) is condensed with an ammonia source to yield 2,5-dimethylpyrrole. The use of ammonium carbonate provides a convenient in situ source of ammonia.

Experimental Protocol:

-

To a 500 mL Erlenmeyer flask equipped with an air-cooled reflux condenser, add 100 g (0.88 mol) of hexane-2,5-dione and 200 g (1.75 mol) of ammonium carbonate (lumps).

-

Heat the mixture in an oil bath at 100 °C until the effervescence ceases (approximately 60-90 minutes).

-

Replace the air-cooled condenser with a water-cooled reflux condenser and gently reflux the mixture at a bath temperature of 115 °C for an additional 30 minutes.

-

Cool the reaction mixture to room temperature. The mixture will separate into two layers.

-

Separate the upper, yellow layer containing the crude 2,5-dimethylpyrrole.

-

Extract the lower aqueous layer with chloroform (15 mL).

-

Combine the organic layers and dry over anhydrous calcium chloride.

-

Filter the drying agent and remove the chloroform by distillation under reduced pressure.

-

Distill the crude product under reduced pressure to obtain pure 2,5-dimethylpyrrole (boiling point: 51-53 °C at 8 mmHg). The expected yield is 81-86%.[1]

Step 1.2: Vilsmeier-Haack Formylation of 2,5-Dimethyl-1H-pyrrole

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6][7] With the 2- and 5-positions of the pyrrole ring blocked by methyl groups, the formylation of 2,5-dimethylpyrrole occurs regioselectively at the 3-position. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, cool 150 mL of anhydrous DMF in an ice-water bath.

-

Slowly add 30.6 g (0.2 mol) of phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Cool the mixture again in an ice-water bath and add a solution of 19.0 g (0.2 mol) of 2,5-dimethylpyrrole in 50 mL of anhydrous DMF dropwise, keeping the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.

-

Cool the reaction mixture and pour it slowly into 500 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

The product, 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator. The crude product can be purified by recrystallization from ethanol-water.

Step 1.3: Conversion of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde to 2,5-Dimethyl-1H-pyrrole-3-carbonitrile

The conversion of the aldehyde to the nitrile is a two-step process involving the formation of an aldoxime followed by dehydration.[8]

Experimental Protocol:

a) Formation of 2,5-Dimethyl-1H-pyrrole-3-carboxaldehyde oxime:

-

In a round-bottom flask, dissolve 12.3 g (0.1 mol) of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde in 100 mL of ethanol.

-

Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 20 mL of water.

-

To this mixture, add a solution of 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water, with stirring.

-

Heat the reaction mixture at reflux for 1 hour.

-

Cool the mixture to room temperature and pour it into 300 mL of cold water.

-

The oxime will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.

b) Dehydration of the Oxime to the Nitrile:

-

In a flask equipped with a reflux condenser, suspend 13.8 g (0.1 mol) of the dried 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde oxime in 100 mL of acetic anhydride.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture and pour it carefully into 500 mL of an ice-water mixture with stirring.

-

The nitrile product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any remaining acetic acid.

-

Recrystallize the crude product from ethanol to afford pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Part 2: Synthesis of this compound

The final step is the regioselective bromination of the pyrrole ring. Due to the electronic effects of the substituents, the bromine will be directed to the only available position, C4. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles.[9][10]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,5-Dimethyl-1-pyridin-3-yl-1H-pyrrole-3-carbaldehyde DiscoveryCPR 35711-47-8 [sigmaaldrich.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. growingscience.com [growingscience.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. EP1212294B1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel heterocyclic compound, 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile. Designed for researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple data sheet. It offers a predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. We will explore the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral output. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and integrity. The objective is to equip scientists with a robust framework for identifying, confirming, and assessing the purity of this compound, thereby accelerating research and development efforts.

Introduction: The Structural and Chemical Landscape

This compound is a substituted pyrrole, a class of aromatic heterocyclic compounds of immense interest in medicinal chemistry and materials science due to their diverse biological activities. The specific arrangement of substituents—two methyl groups, a bromine atom, and a carbonitrile moiety—creates a unique electronic and steric environment. The electron-withdrawing nature of the nitrile group, combined with the electron-donating methyl groups and the halogen, suggests a nuanced chemical reactivity profile.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research program. Spectroscopic analysis provides a non-destructive window into the molecular architecture. This guide will systematically deconstruct the expected spectroscopic data, providing a reliable reference for the synthesis and characterization of this target molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The structure of this compound suggests three distinct types of protons, leading to a relatively simple yet informative spectrum.

-

N-H Proton: The proton attached to the pyrrole nitrogen is expected to appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is anticipated in the range of δ 8.0-9.5 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, it could be shifted further downfield to δ 10.0-12.0 ppm.

-

Methyl Protons (C2-CH₃ and C5-CH₃): The two methyl groups are in different chemical environments. The C2-methyl is adjacent to the electron-withdrawing nitrile group, while the C5-methyl is adjacent to the bromine atom. This differentiation will lead to two distinct singlets. We predict the C2-CH₃ protons to be slightly deshielded relative to the C5-CH₃ protons. Both will integrate to 3H.

-

C2-CH₃: Expected around δ 2.4-2.6 ppm.

-

C5-CH₃: Expected around δ 2.2-2.4 ppm.

-

Data Summary: Predicted ¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.0 - 9.5 (in CDCl₃) | Broad Singlet | 1H | N-H | Acidic proton on the pyrrole ring; broadening due to quadrupole coupling and exchange. |

| 2.4 - 2.6 | Singlet | 3H | C2-CH₃ | Adjacent to the deshielding cyano group. |

| 2.2 - 2.4 | Singlet | 3H | C5-CH₃ | Standard chemical shift for a methyl group on a pyrrole ring. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural elucidation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. With proton decoupling, each unique carbon atom typically appears as a single line, simplifying spectral analysis.

Predicted ¹³C NMR Spectrum

The molecule possesses 8 carbon atoms, all of which are chemically non-equivalent and should result in 8 distinct signals.

-

Pyrrole Ring Carbons (C2, C3, C4, C5): These four sp²-hybridized carbons will appear in the aromatic region (δ 100-140 ppm).

-

C2 & C5: These carbons, directly bonded to the nitrogen, are typically found around δ 120-135 ppm. The presence of the methyl groups will further influence their shifts.

-

C3: This carbon is substituted with the electron-withdrawing nitrile group, which will significantly deshield it, but its signal is also expected to be of lower intensity due to its quaternary nature and proximity to the nitrile. A shift around δ 100-110 ppm is plausible.

-

C4: The carbon bearing the bromine atom will be shifted upfield due to the "heavy atom effect," a common phenomenon with bromine and iodine. We predict its signal to be in the δ 95-105 ppm range.

-

-

Carbonitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the δ 115-125 ppm range.[1]

-

Methyl Carbons (C2-CH₃ and C5-CH₃): These sp³-hybridized carbons will appear far upfield, typically in the δ 10-15 ppm range, consistent with methyl groups on an aromatic ring.[2][3]

Data Summary: Predicted ¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 125 - 135 | C2 | Quaternary carbon attached to nitrogen and methyl. |

| 120 - 130 | C5 | Quaternary carbon attached to nitrogen and methyl. |

| 115 - 125 | -C≡N | Characteristic shift for a nitrile carbon. |

| 100 - 110 | C3 | Quaternary carbon deshielded by the nitrile group. |

| 95 - 105 | C4 | Shielded due to the heavy atom effect of bromine. |

| 12 - 15 | C2-CH₃ | Aliphatic methyl carbon. |

| 10 - 13 | C5-CH₃ | Aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform (line broadening of 1-2 Hz), phase, and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Predicted IR Spectrum

The key functional groups in this compound will give rise to distinct absorption bands.

-

N-H Stretch: A sharp to moderately broad peak is expected in the range of 3300-3500 cm⁻¹, characteristic of the N-H bond in pyrroles.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will confirm the presence of the methyl groups.

-

C≡N Stretch (Nitrile): This is a highly diagnostic peak. A sharp, strong absorption is expected in the range of 2220-2260 cm⁻¹. Its presence is a key confirmation of the structure.

-

C=C/C-N Stretch (Ring): The pyrrole ring vibrations will produce a series of medium to strong bands in the fingerprint region, typically between 1400-1600 cm⁻¹.

Data Summary: Predicted IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H Stretch | Medium, Sharp | Pyrrole N-H |

| 2850 - 2960 | C-H Stretch | Medium | Aliphatic (CH₃) |

| 2220 - 2260 | C≡N Stretch | Strong, Sharp | Nitrile |

| 1400 - 1600 | C=C/C-N Stretch | Medium-Strong | Aromatic Ring |

Experimental Protocol: ATR-IR Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Principle of IR Spectroscopy

Caption: Principle of molecular IR absorption.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. It is also invaluable for detecting isotopic patterns, which is particularly relevant for halogenated compounds.

Predicted Mass Spectrum

-

Molecular Formula: C₈H₈BrN₃

-

Monoisotopic Mass: The exact mass calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) is 224.9902 g/mol .

-

Isotopic Pattern: A critical feature will be the M+ and M+2 ion peaks. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

[M]⁺: m/z ≈ 224.99 (for ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 226.99 (for ⁸¹Br) The presence of this 1:1 doublet is a definitive indicator of a single bromine atom in the molecule.

-

Data Summary: Predicted High-Resolution MS

| Ion | Calculated m/z (C₈H₈⁷⁹BrN₃) | Calculated m/z (C₈H₈⁸¹BrN₃) | Expected Relative Intensity |

| [M+H]⁺ | 225.9980 | 227.9960 | ~100 : 98 |

| [M+Na]⁺ | 247.9799 | 249.9779 | ~100 : 98 |

Experimental Protocol: ESI-TOF MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds ([M+H]⁺).

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire data for 1-2 minutes to obtain an averaged, high-resolution spectrum.

-

-

Analysis: Analyze the resulting spectrum for the accurate mass of the molecular ion and confirm the characteristic bromine isotopic pattern.

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. The predicted data provides a clear and robust analytical fingerprint. Key confirmatory signals include: the two distinct methyl singlets and the broad N-H proton in ¹H NMR; the characteristic nitrile carbon signal (~115-125 ppm) and the upfield-shifted bromine-bearing carbon in ¹³C NMR; the strong, sharp C≡N stretch (~2240 cm⁻¹) in the IR spectrum; and, most definitively, the ~1:1 M+/M+2 isotopic pattern in the high-resolution mass spectrum. This guide serves as a validated predictive framework to support the synthesis, purification, and application of this promising chemical entity.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

PubChem. (n.d.). 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. Retrieved from [Link]

-

University of California, Davis. (n.d.). Spectroscopic Tables: Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

For researchers and professionals engaged in drug development and chemical sciences, the precise structural elucidation of heterocyclic compounds is of paramount importance. Pyrrole scaffolds are foundational elements in a multitude of pharmaceuticals, natural products, and functional materials.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for unraveling the intricate structural details of these molecules.[1] This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectral characteristics of this compound, providing predictive analysis, experimental protocols, and advanced interpretation strategies.

Core Principles of Pyrrole NMR Spectroscopy

The pyrrole ring, a five-membered aromatic heterocycle, exhibits distinct NMR spectral features. In an unsubstituted pyrrole, the molecule's symmetry results in two unique carbon signals and three unique proton signals.[1] The α-positions (C2/C5) are adjacent to the nitrogen atom, while the β-positions (C3/C4) are more distant. The chemical shifts of these nuclei are exquisitely sensitive to the electronic nature of attached substituents.[1] Generally, electron-withdrawing groups (EWGs) deshield the ring's protons and carbons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups (EDGs) induce shielding, resulting in an upfield shift to lower ppm values.[1]

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound is heavily substituted, which simplifies the ¹H NMR spectrum by eliminating all pyrrolic C-H protons. The anticipated signals are from the N-H proton and the two methyl groups.

-

N-H Proton: The proton attached to the nitrogen is expected to appear as a broad singlet, characteristic of N-H protons in pyrroles, typically in the range of 8.0-9.0 ppm. Its chemical shift and broadness can be influenced by the solvent and concentration due to hydrogen bonding.[1][2]

-

Methyl Protons (C2-CH₃ and C5-CH₃): The two methyl groups are in distinct chemical environments and are therefore expected to produce two separate signals.

-

The C2-CH₃ group is adjacent to the electron-withdrawing nitrile group (-CN) at the C3 position. This proximity will cause significant deshielding, shifting its signal downfield.

-

The C5-CH₃ group is adjacent to the bromine atom at the C4 position. While bromine is also an electron-withdrawing halogen, the deshielding effect is generally less pronounced than that of a nitrile group.

-

-

Splitting Patterns and Integration: With no adjacent protons, both methyl group signals are predicted to be sharp singlets. The integration of the signals will correspond to a 1:3:3 ratio for the N-H, C2-CH₃, and C5-CH₃ protons, respectively.

Predicted ¹H NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.0 - 9.0 | Broad Singlet | 1H | N-H |

| ~2.4 - 2.6 | Singlet | 3H | C2-CH₃ |

| ~2.2 - 2.4 | Singlet | 3H | C5-CH₃ |

Predicted ¹³C NMR Spectral Analysis of this compound

Given the molecule's lack of symmetry, all seven carbon atoms are chemically non-equivalent and should produce distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

Pyrrole Ring Carbons (C2, C3, C4, C5):

-

C2 and C5: These carbons are bonded to the nitrogen and a methyl group. Their chemical shifts will be influenced by the adjacent substituents. C2, being adjacent to the C3-nitrile, is expected to be more deshielded than C5, which is adjacent to the C4-bromo.

-

C3: This carbon is directly attached to the strongly electron-withdrawing nitrile group, which will cause a significant downfield shift.

-

C4: The carbon bearing the bromine atom. The "heavy atom effect" of bromine typically shields the directly attached carbon, shifting it upfield relative to an unsubstituted carbon.

-

-

Methyl Carbons (C2-CH₃ and C5-CH₃): These will appear in the upfield aliphatic region of the spectrum (typically 10-20 ppm). The differing electronic environments will result in two distinct signals.

-

Nitrile Carbon (-CN): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.[3]

Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 130 - 140 | C2 |

| 100 - 110 | C3 |

| 95 - 105 | C4 |

| 125 - 135 | C5 |

| 115 - 125 | -CN |

| 12 - 16 | C2-CH₃ |

| 10 - 14 | C5-CH₃ |

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.[1]

-

Sample Preparation:

-

For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to compensate for the low natural abundance of the ¹³C isotope.

-

Transfer the solution into a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so it should always be reported.[2][4]

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

-

-

¹³C NMR Acquisition:

-

Mode: Proton broadband decoupled.

-

Pulse Angle: 45-60 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually required due to the lower sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

-

Integrate the signals in the ¹H spectrum.

-

Caption: General workflow for NMR analysis.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra may not be sufficient for complete and unambiguous signal assignment. Two-dimensional (2D) NMR experiments are indispensable for confirming the molecular structure.[6][7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.[7] For this compound, HSQC would definitively link the ¹H signals of the two methyl groups to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[7] This is the most powerful tool for this molecule as it allows for the assignment of the quaternary (non-protonated) carbons. Key expected correlations include:

-

Protons of C2-CH₃ to C2, C3, and potentially C5 (through the nitrogen atom).

-

Protons of C5-CH₃ to C5, C4, and potentially C2.

-

The N-H proton to C2 and C5.

-

These correlations would create a connectivity map, confirming the substitution pattern on the pyrrole ring.

-

Caption: Predicted key 2- and 3-bond HMBC correlations.

Conclusion

The structural characterization of this compound by NMR spectroscopy is a clear-cut process when approached systematically. The ¹H NMR spectrum is anticipated to be simple, showing only three distinct signals for the N-H and two methyl groups. The ¹³C NMR spectrum will display seven signals, corresponding to each unique carbon in the molecule. While predictive data provides a strong foundation, the definitive assignment of all signals, particularly the quaternary carbons, relies on advanced 2D NMR techniques such as HSQC and HMBC. This comprehensive approach ensures the highest level of confidence in the structural elucidation, a critical requirement in the fields of chemical research and drug development.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

-

¹H and ¹³C NMR chemical shifts of 4a. ResearchGate. Available at: [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

-

Advanced NMR Techniques and Applications. Fiveable. Available at: [Link]

-

¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. Available at: [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

-

Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

-

Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

-

SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES. Semantic Scholar. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

-

2,5-Dimethylpyrrole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

2,5-dimethyl-1H-pyrrole-3-carbonitrile. PubChem. Available at: [Link]

-

Interpreting NMR Example 1. YouTube. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]

-

13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]

-

sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. Available at: [Link]

-

Interpreting NMR Spectra 1. YouTube. Available at: [Link]

-

1H-NMR. Available at: [Link]

-

2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. Available at: [Link]

-

Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline--a third order non linear optical material. PubMed. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities. Available at: [Link]

-

Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. CrystEngComm. Available at: [Link]

-

Structure of (R,R)-4-bromo-2-{4-[4-bromo-1-(4-toluenesulfonyl)-1H-pyrrol-2-yl]-1,3-dinitrobutan-2-yl}-1-(4-toluenesulfonyl)-1H-pyrrole, another ostensible by-product in the synthesis of geminal-dimethyl hydrodipyrrins. NIH. Available at: [Link]

-

Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Available at: [Link]

-

Synthesis and characterization of J and H aggregate-forming carbazole-based diketopyrrolopyrrole materials. ChemRxiv. Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole of interest to researchers in medicinal chemistry and materials science. As a halogenated heterocyclic compound, its analysis presents unique characteristics that, when properly understood, allow for unambiguous structural confirmation. This document will detail the theoretical underpinnings, practical methodologies, and expected outcomes for the mass spectrometric characterization of this molecule.

Introduction: The Analytical Imperative

This compound is a functionalized pyrrole, a core structure found in a vast array of natural products and pharmaceuticals.[1][2] The incorporation of a bromine atom, two methyl groups, and a nitrile function creates a specific electronic and steric environment, making it a valuable synthon for drug discovery and organic electronics. Mass spectrometry (MS) is an indispensable tool for its characterization, offering definitive confirmation of its molecular weight and critical insights into its structure through controlled fragmentation.[3][4] This guide focuses on Electron Ionization (EI) mass spectrometry, a robust technique for generating reproducible, fingerprint-like spectra of volatile organic compounds.[3][5]

Molecular Structure and Isotopic Signature

A foundational aspect of interpreting the mass spectrum of a brominated compound is understanding the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal amounts (approximately a 1:1 ratio).[6][7][8][9] This natural distribution is the most telling diagnostic feature in the mass spectrum.

-

Molecular Formula: C₇H₇BrN₂

-

Monoisotopic Mass (C₇H₇⁷⁹BrN₂): 197.979 Da

-

Monoisotopic Mass (C₇H₇⁸¹BrN₂): 199.977 Da

Consequently, any ion containing a single bromine atom will appear as a pair of peaks, separated by 2 m/z units, with nearly identical intensities. This "M/M+2" pattern is a definitive marker for the presence of bromine in an unknown analyte.[7][8][9]

Mass Spectrometry Methodology: A Deliberate Approach

The choice of analytical methodology is paramount for acquiring high-quality, interpretable data. For a relatively small, volatile molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the method of choice.[3][10]

Rationale for GC-MS with EI:

-

Separation and Purity: GC provides excellent separation of the analyte from solvents and potential impurities, ensuring a clean mass spectrum is obtained.[10][11]

-

Hard Ionization and Reproducibility: EI is a "hard" ionization technique that imparts significant energy (typically 70 eV) to the molecule.[5] This energy is sufficient to not only ionize the molecule but also to induce extensive and reproducible fragmentation.[3][12] The resulting fragmentation pattern is a robust structural fingerprint that can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for identification.[13][14]

Experimental Workflow

The logical flow of a GC-MS experiment is designed to ensure reproducibility and data integrity.

Caption: High-level workflow for GC-MS analysis.

Predicted Fragmentation Pathways

Upon entering the EI source, the molecule is bombarded with electrons, ejecting one of its own electrons to form a high-energy molecular ion radical, [M]⁺•. This ion is unstable and rapidly undergoes fragmentation to produce a series of smaller, more stable ions. The most likely fragmentation pathways are dictated by the strengths of the chemical bonds and the stability of the resulting fragments.

The most prominent feature will be the molecular ion doublet at m/z 198/200 (nominal mass). The key fragmentation steps are predicted as follows:

-

Loss of Bromine Radical (α-Cleavage): The C-Br bond is relatively weak and its cleavage is a highly favored pathway. This results in the loss of a bromine radical (•Br), generating a stable, resonance-delocalized cation at m/z 119 . This peak is often the base peak (most intense peak) in the spectrum of brominated compounds.[6]

-

Loss of a Methyl Radical: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃) from the molecular ion. This would produce a fragment ion doublet at m/z 183/185 .

-

Loss of Hydrogen Cyanide (HCN): Pyrrole rings and nitriles can undergo fragmentation involving the loss of neutral molecules.[15][16] A plausible pathway is the elimination of HCN from the [M-Br]⁺ ion, leading to a fragment at m/z 92 .

Caption: Predicted EI fragmentation of the target molecule.

Data Interpretation: A Summary of Key Ions

The resulting mass spectrum should be interpreted by identifying these key fragments. The table below summarizes the expected ions, their mass-to-charge ratios, and their proposed structures.

| m/z (Nominal Mass) | Proposed Formula | Identity / Origin | Key Feature |

| 198 / 200 | [C₇H₇BrN₂]⁺• | Molecular Ion [M]⁺• | 1:1 doublet, confirms MW and Br presence |

| 183 / 185 | [C₆H₄BrN₂]⁺• | [M - CH₃]⁺• | 1:1 doublet, loss of a methyl group |

| 119 | [C₇H₇N₂]⁺ | [M - Br]⁺ | Often the base peak; loss of bromine |

| 92 | [C₆H₄N]⁺ | [M - Br - HCN]⁺ | Loss of HCN from the m/z 119 fragment |

Standard Operating Protocol: GC-MS Analysis

This protocol outlines the steps for analyzing this compound using a standard capillary GC-MS system.

Objective: To obtain a confirmatory mass spectrum showing the correct molecular ion and characteristic fragmentation pattern.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MS).[17]

-

Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

Procedure:

-

Sample Preparation:

-

Dissolve ~1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

-

-

Instrument Setup & Calibration:

-

Ensure the MS is tuned according to the manufacturer's specifications (e.g., using PFTBA).

-

Set the GC and MS parameters as follows:

-

GC Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI), 70 eV, 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 400.

-

-

-

Analysis Sequence:

-

Inject a solvent blank to verify system cleanliness.

-

Inject 1 µL of the prepared sample solution.

-

Acquire data.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Identify the molecular ion doublet (m/z 198/200) and key fragment ions (m/z 119, 183/185, 92).

-

Compare the acquired spectrum to the predicted fragmentation pattern and, if available, a library spectrum.

-

Conclusion

The mass spectrometric analysis of this compound is straightforward when approached with a clear understanding of its structural features. The presence of bromine provides a powerful diagnostic tool in the form of a characteristic 1:1 isotopic pattern for the molecular ion and any bromine-containing fragments. Electron Ionization GC-MS is the ideal technique, yielding a rich, reproducible fragmentation pattern that serves as a definitive fingerprint for structural confirmation. By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this and similar halogenated heterocyclic compounds.

References

-

Isotope Abundance. (2022). Chemistry LibreTexts. [Link]

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Elements With More Abundant Heavy Isotopes. Intro to Mass Spectrometry, University of Colorado, Boulder. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]

-

A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]

-

Electron ionization mass spectrometry: Quo vadis? (2022). PubMed, National Library of Medicine. [Link]

-

Mass Spectrometry Ionization Methods. Emory University. [Link]

-

Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022). Agilent. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed, National Library of Medicine. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). ResearchGate. [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). Semantic Scholar. [Link]

-

Mass Fragmentation Pattern of Nitriles. (2022). YouTube. [Link]

-

Pyrrole. NIST Chemistry WebBook. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. Electron ionization mass spectrometry: Quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. gcms.cz [gcms.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pyrrole [webbook.nist.gov]

- 14. govinfo.gov [govinfo.gov]

- 15. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]

- 16. m.youtube.com [m.youtube.com]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide on the Crystal Structure of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics.[1][2] Understanding the three-dimensional architecture of substituted pyrroles is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a representative polysubstituted pyrrole. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the established methodologies and expected structural features based on closely related compounds, offering a predictive and practical framework for researchers in the field.

Introduction: The Significance of Substituted Pyrroles in Drug Discovery

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activity.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in the design of novel therapeutic agents. Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

The biological function of these molecules is intrinsically linked to their three-dimensional structure. The precise spatial arrangement of substituents on the pyrrole core dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. Therefore, the elucidation of the crystal structure of substituted pyrroles through single-crystal X-ray diffraction is a critical step in the drug discovery pipeline. This technique provides atomic-level resolution of the molecular geometry, conformational preferences, and intermolecular interactions, which are invaluable for understanding SAR and for the computational design of more potent and selective drug candidates.[4]

This guide focuses on this compound as a case study to illustrate the process of structural elucidation and the key structural insights that can be gained. The presence of a bromine atom, a nitrile group, and two methyl groups on the pyrrole ring introduces a variety of steric and electronic features that are expected to influence its crystal packing and potential for intermolecular interactions.

Synthesis and Crystallization

The synthesis of polysubstituted pyrroles can be achieved through various synthetic routes. One of the most common and versatile methods is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7][8][9]

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the initial synthesis of a suitably substituted 1,4-dicarbonyl precursor, followed by cyclization and subsequent functional group manipulations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography.[10][11][12] For small organic molecules like the target compound, several crystallization techniques can be employed.

Protocol: Slow Evaporation

-

Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and hexane) at room temperature and with gentle heating. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently heating and stirring.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

-

Crystal Growth: Monitor the vial periodically for the formation of single crystals over several days to weeks.

Protocol: Vapor Diffusion

-

Solvent System Selection: This technique requires a binary solvent system where the compound is soluble in a less volatile solvent (the "solvent") and insoluble in a more volatile solvent (the "anti-solvent").

-

Preparation: Dissolve a small amount of the compound in the solvent in a small, open vial.

-

Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains the anti-solvent.

-

Diffusion: The more volatile anti-solvent will slowly diffuse into the solution containing the compound, gradually decreasing its solubility and inducing crystallization.

-

Crystal Formation: Over time, single crystals should form in the inner vial.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure from a suitable single crystal follows a well-established workflow.[13][14][15]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent crystal degradation and to facilitate handling.[16]

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data collection is usually performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.[13][16] The diffractometer exposes the crystal to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) and rotates it through a series of angles, while a detector records the intensities and positions of the diffracted X-rays.

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The processed data are used to solve the phase problem and obtain an initial electron density map. For small molecules, this is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Discussion of the Expected Crystal Structure

While the precise crystal structure of this compound remains to be experimentally determined, we can infer its key structural features by analogy to related, crystallographically characterized pyrrole derivatives.[17][18][19]

Molecular Geometry

The pyrrole ring is expected to be essentially planar, a consequence of its aromatic character. The substituents—two methyl groups, a bromo atom, and a carbonitrile group—will lie in or very close to the plane of the pyrrole ring.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₇H₇BrN₂ |

| Formula Weight | 199.05 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 800 - 1200 |

| Z | 4 |

| T (K) | 100(2) |

Table 2: Predicted Selected Bond Lengths and Angles

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C-C (in ring) | 1.37 - 1.44 | C-N-C (in ring) | ~108 |

| C-N (in ring) | 1.35 - 1.38 | C-C-C (in ring) | ~107 |

| C-Br | ~1.85 | C-C-N (in ring) | ~109 |

| C-CN | ~1.44 | C-C-Br | ~125 |

| C≡N | ~1.15 | C-C-CN | ~120 |

Intermolecular Interactions

The crystal packing of this compound is anticipated to be influenced by a combination of weak intermolecular interactions.

-

Hydrogen Bonding: The N-H group of the pyrrole ring is a hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the nitrile group or the bromine atom of a neighboring molecule, leading to the formation of chains or dimeric motifs.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with the electron-rich nitrogen atom of the nitrile group.

-

π-π Stacking: The planar pyrrole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···π and C-H···N/Br Interactions: The methyl and pyrrole C-H groups can participate in weak C-H···π interactions with the aromatic ring of an adjacent molecule, as well as C-H···N and C-H···Br interactions.[17]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globaljournals.org [globaljournals.org]

- 4. Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. sptlabtech.com [sptlabtech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. ncl.ac.uk [ncl.ac.uk]

- 17. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3,4-Dibromo-2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Physical and chemical properties of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

An In-Depth Technical Guide to 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. The document details its core physicochemical properties, provides validated synthetic protocols, explores its chemical reactivity, and discusses its current and potential applications, particularly within the realm of drug development. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this versatile pyrrole derivative.

Introduction and Strategic Importance

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Among these, the pyrrole nucleus is a privileged scaffold, appearing in numerous natural products and synthetic drugs.[2][3][4] this compound (CAS No: 562074-42-4) emerges as a particularly valuable building block. Its structure is characterized by a pyrrole ring substituted with two methyl groups, a bromine atom, and a nitrile group.[5] This specific arrangement of functional groups—a reactive halogen for cross-coupling or substitution, and a versatile nitrile group for transformation into amines, amides, or carboxylic acids—renders it an important intermediate for creating diverse molecular libraries.[5][6]

The strategic importance of this compound lies in its potential as a precursor for more complex molecules with applications in anticancer and antimicrobial research.[5] The convergence of regioselective halogenation and cyanation on the stable pyrrole core provides a robust platform for synthetic exploration.[5] This guide aims to consolidate the known information on this compound and provide practical, field-proven insights into its handling, synthesis, and derivatization.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 562074-42-4 | [5] |

| Molecular Formula | C₇H₇BrN₂ | [7] |

| Molecular Weight | 199.05 g/mol | [5][7] |

| Appearance | Solid (Typical for similar compounds) | [7] |

| InChI Key | YSAMLRMSYXSUHU-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CC1=C(C(=C(N1)C)Br)C#N | N/A |

Note: While some physical properties like melting point and solubility are not extensively documented in publicly available literature, they can be determined experimentally using standard laboratory procedures described in Section 3.2.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the electrophilic bromination of its non-halogenated precursor, 2,5-dimethyl-1H-pyrrole-3-carbonitrile.[5] The choice of brominating agent is critical to ensure regioselectivity and avoid over-bromination or degradation of the pyrrole ring.

Synthetic Workflow: Bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile

The following diagram outlines the general workflow for the synthesis, purification, and characterization of the target compound.

Caption: Synthetic and analytical workflow for the target compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis using N-Bromosuccinimide (NBS), a common and effective brominating agent that offers milder reaction conditions compared to elemental bromine.

Materials:

-

2,5-dimethyl-1H-pyrrole-3-carbonitrile (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethyl-1H-pyrrole-3-carbonitrile in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Portion-wise addition of the electrophile (NBS) helps control the reaction exotherm and minimizes the formation of undesired side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[8]

-

Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine species. Stir for 10 minutes.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Workup - Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.[8]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the reactivity of its bromine and nitrile functional groups. These sites allow for a wide range of chemical transformations, making it a versatile intermediate for drug discovery programs.

Caption: Key reactivity pathways of the target compound.

-

Substitution Reactions: The bromine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as amines or thiols.[5] This is a primary route for building molecular diversity.

-

Cross-Coupling Reactions: The C-Br bond serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This enables the formation of C-C bonds, linking the pyrrole core to other aryl or vinyl groups, a common strategy in modern drug synthesis.

-

Nitrile Group Transformations: The nitrile moiety is a versatile functional group. It can be reduced to a primary amine, which is a key functional group for introducing basicity or for further derivatization. Alternatively, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing another point for modification (e.g., amide bond formation).

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of biologically active compounds.[5]

-

Anticancer and Antimicrobial Research: Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][5][9] This compound serves as a key starting material for synthesizing novel pyrrole-based molecules for screening in these therapeutic areas. The ability to easily modify both the C4 (via the bromine) and C3 (via the nitrile) positions allows for systematic Structure-Activity Relationship (SAR) studies to optimize biological potency and selectivity.[3]

-

Materials Science: Pyrrole-containing structures are fundamental to conductive polymers and organic electronic materials. While this specific compound's application is primarily in biomedicine, its core structure is relevant to the development of functional materials.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related bromo- and nitrile-containing heterocyclic compounds suggest that appropriate precautions must be taken. The toxicological properties have not been thoroughly investigated.[10]

-

Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on related compounds. May cause skin, eye, and respiratory irritation.[11][12]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][13] Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for academic and industrial research, particularly in drug discovery. Its well-defined structure, coupled with the versatile reactivity of its bromine and nitrile functional groups, provides a robust platform for the synthesis of novel and diverse chemical entities. This guide has provided a consolidated resource covering its properties, synthesis, reactivity, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]

-

MDPI. Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

-

PubChem. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. [Link]

-

Koca et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

PubChem. 4-bromo-1H-pyrrole-3-carbonitrile. [Link]

-

PubChemLite. 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Cheméo. Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). [Link]

-

Global Journals. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. [Link]

-

Amerigo Scientific. 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile. [Link]

-

MDPI. 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]

-

NIH. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

-

NIH. 4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. [Link]

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

-

PubMed. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. [Link]

-

PubChemLite. 4-bromo-1,5-dimethyl-1h-pyrrole-2-carbonitrile. [Link]

-

PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [Link]

-

NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Ataman Kimya. PYRROLE. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. globaljournals.org [globaljournals.org]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile: Starting Materials and Synthetic Strategies

This guide provides a comprehensive overview of the synthetic pathways to obtain 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile, a substituted pyrrole of significant interest in medicinal chemistry and materials science. We will delve into the selection of starting materials, detailed reaction protocols, and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-containing structures are ubiquitous in nature and pharmacology, forming the core of vital molecules such as heme, chlorophyll, and vitamin B12.[1] Their synthetic analogs are prized scaffolds in drug discovery due to their diverse biological activities. The target molecule, this compound, is a highly functionalized pyrrole that serves as a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the methyl, cyano, and bromo groups allows for a wide range of subsequent chemical modifications.

The synthesis of this target molecule is most effectively approached in a two-stage process:

-

Formation of the Pyrrole Core: Synthesis of the precursor, 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

-

Regioselective Bromination: Introduction of the bromine atom at the C4 position of the pyrrole ring.

This guide will elaborate on both stages, providing detailed experimental procedures and the rationale behind the chosen methodologies.

Part 1: Synthesis of the Pyrrole Precursor: 2,5-dimethyl-1H-pyrrole-3-carbonitrile

The construction of the 2,5-dimethyl-1H-pyrrole-3-carbonitrile core can be achieved through a multicomponent reaction strategy, a powerful tool in modern organic synthesis that allows for the formation of complex molecules from simple starting materials in a single step. This approach is a variation of the classical Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[2][3][4]

Core Starting Materials and Their Rationale

The key starting materials for the synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile are:

-

Acetonylacetone (Hexane-2,5-dione): This 1,4-dicarbonyl compound is the foundational building block that provides the C2-C5 backbone of the pyrrole ring, along with the two methyl groups at the 2 and 5 positions. Its symmetrical nature simplifies the reaction and leads to a single major product.

-

3-Aminocrotononitrile (or its in situ generated equivalent): This reagent provides the nitrogen atom and the C3-C4 segment of the pyrrole ring, including the essential cyano group at the C3 position. It can be formed in situ from ammonia and a suitable dicarbonyl compound or used directly if available.

-

Ammonia or an Ammonium Salt: Serves as the nitrogen source for the pyrrole ring. In many Paal-Knorr type syntheses, ammonium carbonate or ammonium acetate are used as convenient sources of ammonia.[5]

Synthetic Workflow for 2,5-dimethyl-1H-pyrrole-3-carbonitrile

The following diagram illustrates the synthetic pathway for the formation of the pyrrole precursor.

Caption: Synthetic workflow for 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Detailed Experimental Protocol

This protocol is based on established principles of Paal-Knorr and related multicomponent pyrrole syntheses.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetonylacetone (1.0 eq.), 3-aminocrotononitrile (1.0 eq.), and a catalytic amount of a weak acid (e.g., acetic acid) in a suitable solvent such as ethanol or toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2,5-dimethyl-1H-pyrrole-3-carbonitrile.

Data Summary for Precursor Synthesis

| Parameter | Value | Rationale |

| Solvent | Ethanol or Toluene | Provides a suitable medium for the reactants and allows for heating to reflux. |

| Temperature | 80-110 °C | Sufficient to overcome the activation energy for the cyclocondensation reaction. |

| Reaction Time | 4-8 hours | Typically sufficient for the reaction to reach completion. |

| Catalyst | Acetic Acid (catalytic) | Facilitates the imine formation and subsequent cyclization steps. |

Part 2: Regioselective Bromination of the Pyrrole Core

With the 2,5-dimethyl-1H-pyrrole-3-carbonitrile precursor in hand, the next step is the selective introduction of a bromine atom at the C4 position. Pyrroles are electron-rich aromatic heterocycles and are highly susceptible to electrophilic substitution. However, this high reactivity can often lead to polybromination. Therefore, a mild and selective brominating agent is required.

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for the controlled monobromination of electron-rich aromatic compounds like pyrroles.[6] It is a convenient and safer source of electrophilic bromine compared to liquid bromine. The reaction with NBS typically proceeds via an electrophilic aromatic substitution mechanism. With the C2 and C5 positions of the pyrrole ring blocked by methyl groups, and the C3 position occupied by the electron-withdrawing cyano group, the electrophilic attack of bromine is directed to the most electron-rich and sterically accessible position, which is the C4 position.

Synthetic Workflow for this compound